Cas no 836-43-1 (p-Benzyloxybenzyl Alcohol)

p-Benzyloxybenzyl Alcohol structure
p-Benzyloxybenzyl Alcohol structure
اسم المنتج:p-Benzyloxybenzyl Alcohol
كاس عدد:836-43-1
وسط:C14H14O2
ميغاواط:214.259764194489
MDL:MFCD00004654
CID:83127
PubChem ID:87564503

p-Benzyloxybenzyl Alcohol الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • (4-(Benzyloxy)phenyl)methanol
    • p-benzyloxybenzyl chloride
    • p-Benzyloxybenzyl Alcohol
    • 4-Benzyloxybenzyl alcohol
    • (4-phenylmethoxyphenyl)methanol
    • 4-(Phenylmethoxy)benzenemethanol (ACI)
    • Benzyl alcohol, p-(benzyloxy)- (6CI, 7CI, 8CI)
    • (4-Benzyloxyphenyl)methanol
    • 4-(Benzyloxy)benzyl alcohol
    • 4-Benzyloxybenzenemethanol
    • NSC 131675
    • MFCD00004654
    • FT-0662863
    • Z26232092
    • 4-(PHENYLMETHOXY)BENZENEMETHANOL
    • 4-Benzyloxybenzyl alcohol, 97%
    • Benzenemethanol, 4-(phenylmethoxy)-
    • 836-43-1
    • (4-benzyloxy-phenyl)-methanol
    • 4-(benzyloxy)-benzyl alcohol
    • CS-0105228
    • NS00038266
    • [4-(Benzyloxy)phenyl]methanol #
    • NSC-131675
    • UNII-2YM4AM9F9J
    • EN300-155319
    • DS-3965
    • Wang resin, 100-200 mesh particle size, extent of labeling: 1.1 mmol/g loading
    • StratoSpheres(TM) PL-Wang resin, 100-200 mesh, extent of labeling: 0.9 mmol/g loading, 1 % cross-linked
    • EINECS 212-649-9
    • AMY30258
    • Wang resin, extent of labeling: ~1.7 mmol/g loading
    • FT-0617667
    • Wang resin, extent of labeling: 1.0 mmol/g loading
    • Wang resin, extent of labeling: 0.5-0.7 mmol per g resin
    • NSC131675
    • AB6300
    • StratoSpheres(TM) PL-Wang resin, 50-100 mesh, extent of labeling: 1.7 mmol/g loading, 1 % cross-linked
    • BENZYL ALCOHOL, P-(BENZYLOXY)-
    • DTXSID50232450
    • Q27110097
    • SCHEMBL126452
    • CHEMBL3278094
    • Wang resin, extent of labeling: ~1.0 mmol/g loading
    • AN-465/13145005
    • AKOS000249554
    • Wang resin, extent of labeling: 0.6-1.0 mmol/g loading
    • B1602
    • SY048605
    • [4-(Benzyloxy)phenyl]methanol
    • ST50308574
    • 4-hydroxymethylphenoxy phenyl methane
    • CHEBI:29486
    • 4-Benzyloxybenzylalcohol
    • 2YM4AM9F9J
    • StratoSpheres(TM) PL-Wang resin, 100-200 mesh, extent of labeling: 1.7 mmol/g loading, 1 % cross-linked
    • DB-056729
    • STK513755
    • 1228345-97-8
    • DB-362090
    • (4-Benzyloxyphenyl)methanol; 4-(Benzyloxy)benzyl Alcohol; 4-(Phenylmethoxy)benzenemethanol; NSC 131675
    • DTXCID50154941
    • RARECHEM AL BD 0087
    • ZERENEX E/4047913
    • 4-Benzyloxybenzyl alcohol 95+%
    • 4-BENZYLOXYBENZYL ALCOHOL 98%
    • MDL: MFCD00004654
    • نواة داخلي: 1S/C14H14O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2
    • مفتاح Inchi: OEBIVOHKFYSBPE-UHFFFAOYSA-N
    • ابتسامات: OCC1C=CC(OCC2C=CC=CC=2)=CC=1
    • برن: 1877819

حساب السمة

  • نوعية دقيقة: 214.09900
  • النظائر كتلة واحدة: 214.099
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 2
  • عدد الذرات الثقيلة: 16
  • تدوير ملزمة العد: 4
  • تعقيدات: 179
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • tautomeric العد: nothing
  • طوبولوجي سطح القطب: 29.5A^2
  • تهمة السطحية: 0
  • إكسلوغ 3: nothing

الخصائص التجريبية

  • اللون / الشكل: Not determined
  • كثيف: 1.0781 (rough estimate)
  • نقطة انصهار: 84.0 to 89.0 deg-C
  • نقطة الغليان: 371.9°C at 760 mmHg
  • نقطة الوميض: 170.6 °C
  • انكسار: 1.5300 (estimate)
  • الذوبان: methanol
  • بسا: 29.46000
  • لوغب: 2.75790
  • بكا: 14.52±0.10(Predicted)
  • الذوبان: Not determined

p-Benzyloxybenzyl Alcohol أمن المعلومات

  • وصف الخطر: H315-H319
  • رقم نقل البضائع الخطرة:NONH for all modes of transport
  • WGK ألمانيا:3
  • رمز الفئة الخطرة: 36/38-36/37/38-20/21/22
  • تعليمات السلامة: S22-S24/25
  • تحديد البضائع الخطرة: Xi
  • مصطلح خطر:R36/37/38
  • ظروف التخزين:Store at RT.
  • مستوى الخطر:IRRITANT

p-Benzyloxybenzyl Alcohol بيانات الجمارك

  • رمز النظام المنسق:2909499000
  • بيانات الجمارك:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

p-Benzyloxybenzyl Alcohol الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
TRC
B286215-25g
p-Benzyloxybenzyl Alcohol
836-43-1
25g
$ 110.00 2022-06-07
Enamine
EN300-155319-1.0g
[4-(benzyloxy)phenyl]methanol
836-43-1 95%
1.0g
$26.0 2023-02-14
TRC
B286215-50 g
p-Benzyloxybenzyl Alcohol
836-43-1
50g
$ 225.00 2022-01-12
TRC
B286215-2.5g
p-Benzyloxybenzyl Alcohol
836-43-1
2.5g
$ 75.00 2023-04-18
Ambeed
A236599-500g
(4-(Benzyloxy)phenyl)methanol
836-43-1 95%
500g
$434.0 2025-02-20
eNovation Chemicals LLC
D397853-25g
4-Benzyloxybenzyl alcohol
836-43-1 97%
25g
$245 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1175868-1g
(4-(Benzyloxy)phenyl)methanol
836-43-1 98%
1g
¥42.00 2024-07-28
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14949-10g
4-Benzyloxybenzyl alcohol, 98+%
836-43-1 98+%
10g
¥535.00 2023-03-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1175868-100g
(4-(Benzyloxy)phenyl)methanol
836-43-1 98%
100g
¥877.00 2024-07-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B834258-5g
4-BENZYLOXYBENZYL ALCOHOL
836-43-1 97%
5g
¥107.00 2022-09-02

p-Benzyloxybenzyl Alcohol طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Catalysts: Zirconium tetrahydroxide (partially hydrated) Solvents: Isopropanol ;  15 min, 60 °C
المراجع
A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia
Battilocchio, Claudio; et al, Organic Letters, 2013, 15(9), 2278-2281

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Water Catalysts: β-Cyclodextrin Solvents: Methanol
المراجع
Selective deprotection of tetrahydropyranyl ethers catalyzed by β-cyclodextrin in water
Reddy, M. Arjun; et al, New Journal of Chemistry, 2001, 25(3), 359-360

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Cerate(2-), nonakis(nitrato-κO)[μ3-[orthoperiodato(5-)-κO:κO′:κO′′]]tri-, hydrog… ;  5 min, rt
المراجع
[Ce(NO3)3]3.H2IO6. Efficient oxidation reactions under solvent-free conditions
Shirini, F.; et al, Journal of Chemical Research, 2006, (1), 29-31

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Cesium carbonate ,  Oxygen ,  Sodium borohydride Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ;  rt → 40 °C; 40 h, 40 °C
1.2 Reagents: Water
المراجع
A General Method for Photocatalytic Decarboxylative Hydroxylation of Carboxylic Acids
Khan, Shah Nawaz; et al, Journal of Organic Chemistry, 2020, 85(7), 5019-5026

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  70 min, 60 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt; rt → 0 °C
2.2 Reagents: Water ;  0 °C
المراجع
Oxoammonium-Mediated Allylsilane-Ether Coupling Reaction
Carlet, Federica; et al, European Journal of Organic Chemistry, 2021, 2021(15), 2162-2168

طريقة الإنتاج 6

رد فعل الشرط
1.1 Catalysts: Trifluoromethanesulfonic acid (silica supported) Solvents: Methanol ;  6 min, reflux
المراجع
Silica triflate as a new, mild and efficient catalyst for tetrahydropyranylation of alcohols and deprotection of tetrahydropyranyl ethers
Shirini, F.; et al, Phosphorus, 2007, 182(9), 2235-2240

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
المراجع
Solid phase Diels-Alder/retro Diels-Alder reactions. A new method for traceless linker strategy
Blanco, Luis; et al, Tetrahedron Letters, 2000, 41(41), 7875-7878

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: (T-4)-(Bromato-κO)tris(nitrato-κO)cerium ;  1 min, rt
المراجع
(NO3)3CeBrO3. Solvent-free oxidation of alcohols and deprotection and oxidative deprotection of trimethylsilyl ethers
Shirini, Farhad; et al, Synthetic Communications, 2005, 35(22), 2913-2919

طريقة الإنتاج 9

رد فعل الشرط
1.1 Catalysts: Trifluoromethanesulfonic acid (Silica supported) Solvents: Methanol ;  3 min, reflux
المراجع
Silica Triflate as a New, Efficient, and Reusable Reagent for the Chemoselective Silylation of Alcohols and Phenols and Deprotection of Silyl Ethers
Shirini, F.; et al, Phosphorus, 2008, 183(1), 168-177

طريقة الإنتاج 10

رد فعل الشرط
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ;  3.5 h, reflux
المراجع
H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditions
Mohammadpoor-Baltork, Iraj; et al, Canadian Journal of Chemistry, 2008, 86(8), 831-840

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride
المراجع
Methanolysis (solvolysis) and synthesis of 4'-substituted 4-benzyloxybenzyl chlorides and some related compounds: comparisons with the corresponding benzoyl compounds
Jorge, Jorge Armando Luis; et al, Journal of the Chemical Society, 1981, (1), 100-3

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Sodium tert-butoxide Catalysts: Chloro[1,3-dihydro-1-[2-[methyl[[(1-methylethyl)amino][(1-methylethyl)imino]meth… Solvents: 1,4-Dioxane ;  5 min, 40 °C
1.2 Reagents: Hydrogen Catalysts: 15-Crown-5 Solvents: 1,4-Dioxane ;  rt; 24 h, 100 bar, 60 °C
المراجع
A bifunctional copper catalyst enables ester reduction with H2: Expanding the reactivity space of nucleophilic copper hydrides
Zimmermann, Birte M.; et al, ChemRxiv, 2021, 1, 1-9

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  0.5 h, 80 °C
1.2 80 °C; 24 h, 80 °C
المراجع
Palladium/Benzoic Acid-Catalyzed Regio- and Stereoselective Polymerization of Internal Diynes and Diols through C(sp3)-H Activation
Wang, Jia; et al, ACS Macro Letters, 2019, 8(9), 1068-1074

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1 h, rt
المراجع
Synthesis of Ether Oligomers
Renaudet, Olivier; et al, Organic Letters, 2004, 6(3), 397-400

طريقة الإنتاج 15

رد فعل الشرط
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ;  2 h, reflux
المراجع
H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditions
Mohammadpoor-Baltork, Iraj; et al, Canadian Journal of Chemistry, 2008, 86(8), 831-840

طريقة الإنتاج 16

رد فعل الشرط
1.1 Catalysts: 1-Methylimidazolium hydrogen sulfate ;  3 min, 120 °C
المراجع
Microwave-assisted rapid and efficient deprotection and direct esterification and silylation of MOM and EOM ethers catalyzed by [Hmim][HSO4] as a Bronsted acidic ionic liquid
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2010, 141(10), 1083-1088

طريقة الإنتاج 17

رد فعل الشرط
1.1 Catalysts: Manganese(1+), [(1R)-1-[bis(4-methoxy-3,5-dimethylphenyl)phosphino-κP]-2-[(1R)-1… Solvents: Ethanol ,  tert-Butanol ;  22 h, 100 °C
المراجع
Manganese-catalysed transfer hydrogenation of esters
Oates, Conor L.; et al, Chemical Communications (Cambridge, 2020, 56(61), 8635-8638

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Sodium (in silica gel) ,  Silica Solvents: Acetonitrile ;  8 h, rt
المراجع
Decarbamoylation of primary carbamates using sodium in silica gel (Na_SG)
Maurya, Chandra Kant; et al, Tetrahedron Letters, 2015, 56(17), 2228-2230

طريقة الإنتاج 19

رد فعل الشرط
المراجع
Methanolysis (solvolysis) and synthesis of 4'-substituted 4-benzyloxybenzyl chlorides and some related compounds: comparisons with the corresponding benzoyl compounds
Jorge, Jorge Armando Luis; et al, Journal of the Chemical Society, 1981, (1), 100-3

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ;  18 h, 25 °C
المراجع
Discovery of highly potent and selective benzyloxybenzyl-based peroxisome proliferator-activator receptor (PPAR) δ agonists
Bratton, Larry D.; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(13), 3624-3629

طريقة الإنتاج 21

رد فعل الشرط
1.1 Reagents: Sodium hydride ,  Sodium iodide ,  Zinc iodide Solvents: Tetrahydrofuran ;  12 h, 40 °C
1.2 Solvents: Water ;  pH 10, 0 °C
المراجع
Controlled Reduction of Carboxamides to Alcohols or Amines by Zinc Hydrides
Ong, Derek Yiren; et al, Angewandte Chemie, 2019, 58(15), 4992-4997

طريقة الإنتاج 22

رد فعل الشرط
1.1 Reagents: Silica (chlorinated silica) ,  Lithium aluminum hydride Solvents: Diethyl ether ;  15 min, rt
المراجع
LiAlH4/silica chloride as a new chemoselective system for reduction of carbonyl compounds and phosphine oxides
Khalilzadeh, M. A.; et al, Journal of the Iranian Chemical Society, 2008, 5(4), 699-705

طريقة الإنتاج 23

رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
المراجع
Soluble and polymer-supported 2- and 3-benzylated furans for the preparation of α,β-ethylenic carbonyl compounds
Albert, Sebastien; et al, Tetrahedron, 2007, 63(13), 2888-2900

طريقة الإنتاج 24

رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol
المراجع
Traceless solid-phase synthesis of hydroxylated cyclopentenones
Stathakis, Christos I.; et al, Tetrahedron Letters, 2008, 49(48), 6804-6806

طريقة الإنتاج 25

رد فعل الشرط
1.1 Catalysts: 1-Methylimidazolium hydrogen sulfate ;  2.5 min, 120 °C
المراجع
Microwave-assisted rapid and efficient deprotection and direct esterification and silylation of MOM and EOM ethers catalyzed by [Hmim][HSO4] as a Bronsted acidic ionic liquid
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2010, 141(10), 1083-1088

طريقة الإنتاج 26

رد فعل الشرط
1.1 Reagents: Sodium tert-butoxide Catalysts: Chloro[1,3-dihydro-1-[2-[methyl[[(1-methylethyl)amino][(1-methylethyl)imino]meth… Solvents: 1,4-Dioxane ;  5 min, 40 °C
1.2 Reagents: Hydrogen ,  15-Crown-5 Solvents: 1,4-Dioxane ;  rt; 24 h, 100 bar, 60 °C
المراجع
A Bifunctional Copper Catalyst Enables Ester Reduction with H2: Expanding the Reactivity Space of Nucleophilic Copper Hydrides
Zimmermann, Birte M.; et al, Journal of the American Chemical Society, 2021, 143(40), 16865-16873

p-Benzyloxybenzyl Alcohol Raw materials

p-Benzyloxybenzyl Alcohol Preparation Products

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:836-43-1)p-Benzyloxybenzyl Alcohol
A840620
نقاء:99%
كمية:500g
الأسعار ($):391.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:836-43-1)4-BENZYLOXYBENZYL AL
1660478
نقاء:98%
كمية:Company Customization
الأسعار ($):استفسار